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Abstract
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine, a heterocyclic compound featuring an

indazole core protected by a tetrahydropyranyl (THP) group, serves as a critical building block

in medicinal chemistry and materials science. Its structural attributes, particularly the strategic

placement of the amino group and the acid-labile THP protecting group, make it a valuable

intermediate in the synthesis of complex molecules, including potential therapeutic agents.[1]

This guide provides a comprehensive overview of the known physical properties of this

compound, outlines standard experimental protocols for their determination, and offers insights

into the rationale behind these analytical techniques. The aim is to equip researchers with the

necessary information for the effective handling, characterization, and application of this

versatile molecule.
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The foundational step in characterizing any chemical compound is to establish its unequivocal

identity. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is defined by its specific molecular

structure, from which fundamental properties are derived.

Molecular Formula: C₁₂H₁₅N₃O[1][2]

Molecular Weight: 217.27 g/mol [1][2]

CAS Number: 1053655-59-6[1][2][3]

Synonyms: 6-Amino-1-(tetrahydropyranyl)-1H-indazole, 1-(Tetrahydro-pyran-2-yl)-1H-

indazol-6-ylamine[1][3]

The structure consists of a bicyclic indazole system, where a pyrazole ring is fused to a

benzene ring. The amino group at the 6-position significantly influences the molecule's

reactivity and potential for further functionalization. The nitrogen at the 1-position of the

indazole ring is protected by a tetrahydropyran-2-yl (THP) group. This protecting group is

crucial in synthetic strategies, as it is stable under many reaction conditions but can be readily

removed under mild acidic conditions.

Property Value Source(s)

Molecular Formula C₁₂H₁₅N₃O [1][2]

Molecular Weight 217.27 g/mol [1][2]

CAS Number 1053655-59-6 [1][2]

Purity (Typical) ≥95% - 98% [1][2]
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The macroscopic properties of a compound are the first indicators of its physical nature and

dictate the necessary handling and storage procedures.

Physical Form and Appearance
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is typically supplied as a solid.[2] However,

there is some variability in the reported appearance, with descriptions ranging from a "red-

brown solid"[1] to a "red oil" or "liquid".[4][5] This discrepancy may be attributed to the presence

of residual solvents, impurities, or polymorphism. For rigorous applications, it is crucial to

ascertain the physical state of a specific batch upon receipt.

Storage and Stability
Due to the potential for degradation, proper storage is paramount. The compound should be

stored at 2-8°C.[1][2] Furthermore, it is recommended to keep it in a dark place under an inert

atmosphere to prevent degradation from light and oxidative processes.[2][4]

Thermal and Solubility Properties
Thermal and solubility characteristics are critical for designing reaction conditions, purification

protocols, and formulation strategies.

Melting and Boiling Points
As of the latest available data, specific melting and boiling points for 1-(Tetrahydro-2H-pyran-
2-yl)-1H-indazol-6-amine have not been consistently reported in public literature, with most

supplier-provided data sheets listing these values as "N/A".[4][5] This lack of data necessitates

experimental determination for any application where these parameters are critical.

The determination of a melting point range is a fundamental technique to assess the purity of a

crystalline solid.

Sample Preparation: A small, dry sample of the compound is finely powdered and packed

into a capillary tube to a height of 2-3 mm.

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (e.g.,

Thomas-Hoover Uni-Melt).
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Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes liquid (completion) are recorded. A sharp

melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility
Quantitative solubility data is not widely available. However, the molecular structure provides

qualitative insights. The presence of the amino group and the oxygen atom in the THP ring

suggests potential for hydrogen bonding, which may confer solubility in polar protic solvents.

The aromatic indazole core contributes to solubility in a range of organic solvents. The parent

compound, 1H-indazol-6-amine, has a reported aqueous solubility of 18.2 µg/mL at pH 7.4,

which can serve as a rough reference point.[6]

This method determines the thermodynamic solubility of a compound in a given solvent.

Sample Preparation: An excess amount of the solid compound is added to a known volume

of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant

temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged

to separate the undissolved solid from the saturated solution.

Quantification: The concentration of the compound in the clear supernatant is determined

using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection, against a calibration curve.

Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a

molecule. While raw spectral data is not publicly disseminated, the availability of such data
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from suppliers indicates that the compound has been well-characterized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the molecular

structure of organic compounds.

¹H NMR: This technique provides information about the number of different types of protons,

their chemical environment, and their proximity to other protons. For 1-(Tetrahydro-2H-
pyran-2-yl)-1H-indazol-6-amine, one would expect to see distinct signals for the aromatic

protons on the indazole ring, the protons of the THP group, and the protons of the amino

group.

¹³C NMR: This provides information on the number and types of carbon atoms in the

molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the

mass-to-charge ratio of its ions. This technique provides a highly accurate molecular weight,

confirming the elemental composition. For this compound, the expected molecular ion peak

would correspond to its molecular weight of 217.27 g/mol .

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected

vibrational frequencies for this compound would include N-H stretching from the amino group,

C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the

indazole ring, and C-O stretching from the THP ether linkage.

Caption: Spectroscopic Techniques for Structural Verification.

Safety and Handling
Safety is a primary consideration when working with any chemical.

Hazard Statements: The compound is classified as toxic if swallowed (H301).[2]
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Precautionary Statements: If swallowed, immediately call a poison center or doctor (P301 +

P310).[2]

Pictograms: The GHS06 pictogram (skull and crossbones) is associated with this compound,

indicating acute toxicity.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat,

and gloves, should be worn at all times when handling this chemical. All work should be

conducted in a well-ventilated fume hood.

Conclusion
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine is a key synthetic intermediate whose

physical properties are critical to its successful application. While a complete, publicly available

dataset for all physical parameters remains to be consolidated, this guide synthesizes the

available information from commercial suppliers and provides a framework of standard,

validated protocols for its experimental determination. By understanding its chemical identity,

handling requirements, and the analytical methods for its characterization, researchers can

confidently and safely incorporate this valuable compound into their drug discovery and

material science workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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